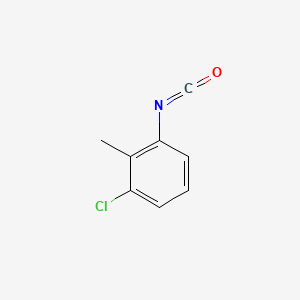

3-Chloro-2-methylphenyl isocyanate

Description

Contextualization of Isocyanates in Advanced Organic Chemistry

Isocyanates are a class of organic compounds defined by the functional group -N=C=O. This group's reactivity is characterized by the electrophilic nature of the central carbon atom, making it highly susceptible to attack by nucleophiles. This inherent reactivity is the cornerstone of their utility in advanced organic chemistry. The reactions of isocyanates are numerous, but they are most famously known for their reaction with alcohols to form carbamates (urethanes) and with amines to form ureas. researchgate.netcommonorganicchemistry.com

The formation of urethane (B1682113) linkages is the basis for the production of polyurethanes, a ubiquitous class of polymers with applications ranging from flexible foams in furniture to rigid insulation and durable elastomers. echemi.com Beyond polymer science, isocyanates are pivotal intermediates in the synthesis of a multitude of complex organic molecules. Their ability to participate in cycloaddition reactions and multicomponent reactions allows for the efficient construction of heterocyclic scaffolds, which are prevalent in biologically active compounds. researchgate.netnih.gov The synthesis of isocyanates itself has been a subject of intense research, with efforts focused on developing safer and more sustainable methods to move away from the traditionally hazardous phosgene-based routes. nih.gov

Significance of Substituted Phenyl Isocyanates in Chemical Research

While the isocyanate group itself dictates the primary mode of reactivity, the substituent on the organic backbone (the 'R' group) plays a crucial role in modulating this reactivity and conferring specific properties to the resulting products. Phenyl isocyanates, where the -NCO group is attached to a benzene (B151609) ring, are of particular importance. The aromatic ring influences the electronic properties of the isocyanate group and provides a scaffold that can be readily modified.

The introduction of substituents onto the phenyl ring allows for fine-tuning of the molecule's electronic and steric properties. Electron-withdrawing groups, such as the chloro group in 3-Chloro-2-methylphenyl isocyanate, can increase the electrophilicity of the isocyanate carbon, thereby enhancing its reaction rate with nucleophiles. researchgate.net Conversely, electron-donating groups can decrease its reactivity. The position of these substituents is also critical. For instance, an ortho-substituent, like the methyl group in the target compound, can introduce steric hindrance that may influence the regioselectivity of its reactions. researchgate.net

Substituted phenyl isocyanates are indispensable building blocks in medicinal chemistry and agrochemical research. They are frequently used to synthesize libraries of urea (B33335) and carbamate (B1207046) derivatives for screening as potential therapeutic agents or pesticides. asianpubs.orgsigmaaldrich.com For example, many kinase inhibitors, a class of anti-cancer drugs, feature a diaryl urea core structure. asianpubs.org Furthermore, these compounds are key precursors for synthesizing a variety of nitrogen-containing heterocycles, such as quinazoline-2,4(1H,3H)-diones, which exhibit a wide range of biological activities. researchgate.netresearchgate.net

Research Landscape of this compound and Related Analogues

This compound (CAS Number: 40397-90-8) is a specific substituted phenyl isocyanate that serves as a valuable intermediate in various synthetic applications. echemi.com Its structure, featuring a chlorine atom at the meta-position and a methyl group at the ortho-position relative to the isocyanate, provides a unique combination of electronic and steric influences on its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 40397-90-8 | cymitquimica.comthermofisher.com |

| Molecular Formula | C₈H₆ClNO | cymitquimica.comthermofisher.com |

| Molecular Weight | 167.59 g/mol | cymitquimica.com |

| Appearance | Clear colorless to yellow/red liquid | cymitquimica.comthermofisher.com |

| Boiling Point | 95 °C at 9 mmHg | echemi.com |

| Density | 1.247 g/mL at 25 °C | echemi.com |

| Refractive Index | 1.5585-1.5615 @ 20°C | thermofisher.com |

While specific, high-profile research dedicated exclusively to this compound is not abundant in the public literature, its utility can be inferred from its commercial availability and the extensive research on its isomers and related analogues. echemi.com For instance, its precursor, 3-chloro-2-methylaniline (B42847), is recognized as an important intermediate for synthesizing herbicides and dyes, suggesting the potential for the isocyanate derivative in these fields as well. patsnap.comchemicalbook.comgoogle.com

Research on the closely related analogue, 3-Chloro-4-methylphenyl isocyanate (CAS 28479-22-3), highlights the synthetic potential. It is known to be formed during the photochemical degradation of the herbicide linuron (B1675549) and is used as a reagent to synthesize a variety of substituted urea compounds with potential biological activities. sigmaaldrich.com These include derivatives like 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea and 1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea. sigmaaldrich.com

Another analogue, 3-chloro-5-methylphenyl isocyanate (CAS 91456-35-8), is also available for research purposes, further indicating the interest in this substitution pattern. sigmaaldrich.com The collective research on these chloro-methyl-substituted phenyl isocyanates points towards their primary application as building blocks for creating diverse molecular libraries, particularly for agrochemical and pharmaceutical screening. The reaction of these isocyanates with various amines to form a wide range of urea derivatives is a common theme. sigmaaldrich.com Furthermore, the general reactivity of substituted phenyl isocyanates in the synthesis of heterocyclic systems like quinazoline-2,4(1H,3H)-diones strongly suggests that this compound is a viable and valuable substrate for such transformations. researchgate.netnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQMCUWZGVMILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370931 | |

| Record name | 1-chloro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40397-90-8 | |

| Record name | 1-chloro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-isocyanato-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Methylphenyl Isocyanate and Analogues

Phosgene-Based Synthetic Routes to Aryl Isocyanates

The reaction of primary amines with phosgene (B1210022) (COCl₂) remains a major industrial method for the manufacture of isocyanates. This process can be carried out in either the liquid or gas phase. The key precursor for 3-chloro-2-methylphenyl isocyanate is 3-chloro-2-methylaniline (B42847). The synthesis of this precursor is well-documented and typically involves the chlorination of o-nitrotoluene followed by reduction of the nitro group. For instance, o-nitrotoluene can be chlorinated using chlorine gas with a ferric chloride catalyst, followed by reduction with iron powder and hydrochloric acid to yield 3-chloro-2-methylaniline guidechem.comchemicalbook.com. Another method involves the reduction of 2-chloro-6-nitrotoluene using sulfur and sodium bicarbonate in N,N-dimethylformamide, affording 3-chloro-2-methylaniline in yields of up to 85% google.com.

Liquid-Phase Phosgenation Techniques

Liquid-phase phosgenation is the traditional and most widely used method for the synthesis of aryl isocyanates. The process involves the reaction of an amine, such as 3-chloro-2-methylaniline, with a solution of phosgene in an inert solvent like toluene (B28343) or chlorobenzene. The reaction proceeds in two main stages:

Cold Phosgenation: At low temperatures (0-20 °C), the amine reacts with phosgene to form an unstable carbamoyl chloride and an amine hydrochloride salt.

Hot Phosgenation: The reaction mixture is then heated to a higher temperature (100-200 °C) to promote the dehydrochlorination of the carbamoyl chloride and the reaction of the hydrochloride salt with excess phosgene, ultimately yielding the isocyanate and hydrogen chloride (HCl).

R-NH₂ + COCl₂ → R-NCO + 2HCl

| Parameter | General Conditions for Aryl Isocyanates |

| Starting Material | Substituted Aniline (e.g., 3-chloro-2-methylaniline) |

| Reagent | Phosgene (COCl₂) |

| Solvent | Inert solvents (e.g., toluene, o-dichlorobenzene, chlorobenzene) |

| Temperature | Two-stage: 0-20 °C (cold), then 100-200 °C (hot) |

| Pressure | Atmospheric to slightly elevated |

| By-product | Hydrogen Chloride (HCl) |

Gas-Phase Phosgenation Approaches

Gas-phase phosgenation was developed as a more energy-efficient and environmentally benign alternative to the liquid-phase process. In this method, the vaporized amine and gaseous phosgene are mixed and reacted at high temperatures (typically 200-600 °C) in a tubular reactor. The reaction is very rapid, and the residence time is significantly shorter than in the liquid-phase process.

Key advantages of gas-phase phosgenation include:

Reduced solvent consumption by up to 80% lookchem.com.

Lower energy consumption by up to 60% lookchem.com.

Shorter reaction times, leading to higher throughput.

Higher yields due to the suppression of side reactions that form ureas and other by-products.

This technology is particularly well-suited for the large-scale production of commodity isocyanates like toluene diisocyanate (TDI). Although specific details for the gas-phase synthesis of this compound are not available, the general principles would apply.

| Parameter | General Conditions for Gas-Phase Phosgenation |

| Starting Material | Vaporized Substituted Aniline |

| Reagent | Gaseous Phosgene |

| Temperature | 200-600 °C |

| Reactor Type | Tubular Reactor |

| Key Advantages | High energy efficiency, reduced solvent, short residence time |

Non-Phosgene Synthetic Pathways to Aryl Isocyanates

The significant hazards associated with phosgene have driven extensive research into alternative, phosgene-free synthetic routes to isocyanates researchgate.net. These methods often involve the carbonylation of nitro compounds or amines using less toxic carbonyl sources.

Reductive Carbonylation Strategies

Reductive carbonylation allows for the direct conversion of aromatic nitro compounds to isocyanates using carbon monoxide (CO) as the carbonyl source. This one-step process is an attractive alternative to the multi-step phosgene route which involves the initial reduction of the nitro compound to an amine. The general reaction is:

R-NO₂ + 3CO → R-NCO + 2CO₂

This reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts being extensively studied. For instance, the direct reductive carbonylation of nitrobenzene to phenyl isocyanate has been achieved with high conversion and yields using palladium chloride with N-donor ligands researchgate.net. The reaction conditions are generally harsh, requiring high temperatures and pressures.

| Parameter | General Conditions for Reductive Carbonylation |

| Starting Material | Substituted Nitrobenzene (e.g., 1-chloro-2-methyl-3-nitrobenzene) |

| Reagent | Carbon Monoxide (CO) |

| Catalyst | Transition metal complexes (e.g., Palladium, Rhodium) |

| Temperature | 150-250 °C |

| Pressure | High pressure of CO (e.g., 50-200 bar) |

| Key Advantage | Direct conversion of nitro compounds, avoiding amine synthesis |

While this method is promising, specific yield and catalyst data for the synthesis of this compound from 1-chloro-2-methyl-3-nitrobenzene are not detailed in the available literature.

Oxidative Carbonylation Methods

Oxidative carbonylation involves the reaction of primary amines with carbon monoxide in the presence of an oxidant to form a carbamate (B1207046) intermediate, which can then be thermally decomposed to the isocyanate. This method avoids the use of phosgene but requires a stoichiometric amount of an oxidizing agent.

A common approach is the palladium-catalyzed oxidative carbonylation of anilines in the presence of an alcohol to form N-aryl carbamates:

R-NH₂ + CO + R'OH + ½O₂ → R-NHCOOR' + H₂O

The resulting carbamate can then be pyrolyzed to yield the isocyanate and the alcohol, which can be recycled. This two-step process offers a phosgene-free route, though the thermal decomposition of the carbamate can be energy-intensive. Research on the oxidative carbonylation of industrially relevant diamines has been conducted, providing insights into potential catalyst systems and reaction pathways researchgate.net.

Dimethyl Carbonate (DMC) Mediated Synthesis

Dimethyl carbonate (DMC) has emerged as a green and non-toxic alternative to phosgene for the synthesis of isocyanates. The process typically involves two steps:

Carbamate Formation: The reaction of an amine with DMC to produce a carbamate. This reaction is often catalyzed by Lewis acids or bases.

Carbamate Decomposition: The thermal decomposition of the carbamate to the isocyanate and methanol (B129727).

The reaction of aniline with DMC to form methyl N-phenyl carbamate has been studied using various catalysts, including lead compounds researchgate.net. The subsequent decomposition of the carbamate yields the isocyanate. This route is considered environmentally benign as it avoids toxic reagents and by-products.

| Parameter | General Conditions for DMC-Mediated Synthesis |

| Starting Material | Substituted Aniline |

| Reagent | Dimethyl Carbonate (DMC) |

| Catalyst (Carbamation) | Lewis acids (e.g., Zinc acetate) or other metal compounds |

| Temperature (Carbamation) | 150-200 °C |

| Temperature (Decomposition) | >250 °C |

| Key Advantage | Use of a non-toxic, environmentally friendly carbonylating agent |

While this method has been successfully applied to the synthesis of commodity isocyanates like TDI, specific conditions and yields for this compound are not well-documented.

Urea-Based Precursor Routes

The synthesis of isocyanates through urea-based precursors represents a significant advancement in developing phosgene-free manufacturing processes. acs.org This method centers on using urea (B33335), alcohol, and amines as primary raw materials to first synthesize a corresponding carbamate intermediate, which subsequently undergoes decomposition to yield the desired isocyanate. acs.org

The key advantage of this pathway is its potential for a "zero emission" cycle. The byproducts are typically alcohol and ammonia; the alcohol can be reused in the initial step of carbamate synthesis, while the ammonia is a primary component for producing the urea starting material. acs.org This approach not only employs cost-effective urea but also aligns with the principles of green chemistry by enhancing atomic efficiency and enabling clean production. acs.org Although this route is promising, it largely remains in the experimental phase, with challenges such as the development of highly efficient catalysts and effective methods for ammonia removal being critical for its industrial application. acs.org The fundamental reaction sequence involves the thermal decomposition of a carbamate, which is a reversible and endothermic process requiring heat and the prompt removal of the isocyanate product to prevent side reactions. acs.org

Utilization of Dioxazolones as Isocyanate Surrogates

Dioxazolones have emerged as stable and safer surrogates for isocyanates, circumventing the need for hazardous reagents like phosgene. tandfonline.comtandfonline.comresearchgate.net These five-membered heterocyclic compounds serve as precursors that, under mild conditions, generate isocyanate intermediates in situ. tandfonline.comresearchgate.net The process typically involves the thermal decomposition of a 3-substituted 1,4,2-dioxazol-5-one, which eliminates a non-toxic molecule of carbon dioxide to yield the active isocyanate. tandfonline.comresearchgate.net

This method has been successfully employed in a phosgene- and metal-free synthesis of unsymmetrical arylurea derivatives. tandfonline.com The reaction is often facilitated by a non-toxic base, such as sodium acetate, in a green solvent like methanol under gentle heating. tandfonline.com The generated isocyanate promptly reacts with a wide array of amines to form various substituted ureas in moderate to excellent yields, minimizing the formation of symmetrical byproducts. tandfonline.comresearchgate.net

A significant advantage of this methodology is its practicality and broad applicability. For instance, it has been used for the gram-scale preparation of pharmaceuticals like sorafenib and herbicides such as daimuron. tandfonline.comresearchgate.net The use of dioxazolones is considered an eco-friendly approach as they are easy to prepare on a large scale, are compatible with green solvents, and are relatively stable for storage. tandfonline.com

Below is a table summarizing the synthesis of various unsymmetrical phenylurea derivatives using 3-phenyl dioxazolone and different amine substrates, demonstrating the versatility of this in situ isocyanate generation method.

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N'-phenylurea | 96 |

| 2 | 4-Methylaniline | N-(4-methylphenyl)-N'-phenylurea | 95 |

| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-N'-phenylurea | 85 |

| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-phenylurea | 88 |

| 5 | 4-Bromoaniline | N-(4-bromophenyl)-N'-phenylurea | 94 |

| 6 | Aniline | N,N'-Diphenylurea | 92 |

| Data derived from studies on the benign synthesis of arylureas using dioxazolone surrogates. tandfonline.com |

Catalytic Advancements in Isocyanate Synthesis

Catalysis plays a pivotal role in the production of isocyanates, offering pathways that are more efficient and environmentally benign than traditional stoichiometric methods. researchgate.net Both homogeneous and heterogeneous catalytic systems have been developed, each with distinct advantages and applications in the synthesis of aryl isocyanates.

Homogeneous Catalysis in Aryl Isocyanate Production

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a cornerstone of modern chemical synthesis, including the production of aryl isocyanates. wikipedia.org A prominent non-phosgene route is the reductive carbonylation of nitroaromatics, which can be catalyzed by soluble transition metal complexes. acs.orgresearchgate.net This process typically utilizes catalysts based on noble metals such as palladium (Pd), rhodium (Rh), and ruthenium (Ru). acs.org

In this two-step approach, nitro compounds are first converted into carbamates, which are then thermally decomposed to yield isocyanates. acs.org Homogeneous catalysts are particularly effective for the initial carbonylation step. acs.org For example, hydroformylation, a type of carbonylation, almost exclusively uses soluble rhodium- and cobalt-containing complexes. wikipedia.org Similarly, the conversion of alcohols to carboxylic acids, as seen in the Monsanto and Cativa processes for acetic acid production, relies on homogeneous catalysts. wikipedia.org

Despite their high activity and selectivity, a significant drawback of homogeneous catalysts is the difficulty associated with their separation from the product mixture and subsequent recycling. acs.org

Heterogeneous Catalysis and Ionic Liquid Systems in Isocyanate Synthesis

To overcome the separation challenges inherent in homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts. acs.org These catalysts exist in a different phase from the reactants, simplifying their removal and reuse. wikipedia.org

Ionic liquids (ILs) have gained considerable attention as novel media and components of heterogeneous catalytic systems for isocyanate synthesis. scielo.brnih.gov ILs are salts with low melting points that can solvate a wide range of materials, and their properties can be tailored by modifying their cation and anion structures. scielo.br In the context of isocyanate production, ILs have been used as effective media for the thermal decomposition of carbamates. nih.govresearchgate.net

A particularly innovative approach is the development of Supported Ionic Liquid Phase (SILP) and Supported Ionic Liquid-Like Phase (SILLP) catalysts. nih.gov In a SILP system, a thin layer of an ionic liquid, which may contain a dissolved catalyst, is adsorbed onto a porous solid support. nih.govmdpi.com This design offers several advantages:

It reduces the total amount of ionic liquid required. nih.gov

It improves mass transfer to the catalytic centers. nih.gov

It facilitates easy separation of the catalyst from the reaction mixture. nih.gov

It prevents the leaching of the catalyst, extending its lifespan. nih.govmdpi.com

These systems combine the benefits of homogeneous catalysis (high activity and selectivity from the dissolved catalyst) with the practical advantages of heterogeneous catalysis (ease of separation and recycling). nih.govdntb.gov.ua SILP-based systems have been effectively used in both batch and continuous flow processes, underscoring their versatility and potential for creating more sustainable chemical production methods. nih.govnih.gov

Novel Synthetic Approaches to this compound Precursors (e.g., Chloro-methylanilines)

One novel synthetic route starts from 6-chloro-2-nitrotoluene. patsnap.com In this method, a polysulfide solution is prepared, and ammonium salts are added. The 6-chloro-2-nitrotoluene is then added dropwise to this mixture at a controlled temperature (e.g., 70°C) to undergo a reduction reaction. patsnap.com After the reaction is complete, the organic phase containing the desired 3-chloro-2-methylaniline is separated, washed, and purified by distillation. This method is reported to have high yield, low production cost, and high safety. patsnap.com

Another common and effective method is the catalytic hydrogenation of 6-chloro-2-nitrotoluene. guidechem.com This process typically involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. A widely used catalyst for this transformation is Raney nickel (e.g., W4 type). guidechem.com The reaction involves adding water, reduced iron powder, and hydrochloric acid to a reactor, heating the mixture, and then adding the 6-chloro-2-nitrotoluene. guidechem.com Following a period of reflux, the mixture is cooled and neutralized to isolate the 3-chloro-2-methylaniline product. guidechem.com

A comparison of these precursor synthesis methods is provided in the table below.

| Method | Starting Material | Key Reagents | Reported Advantages |

| Polysulfide Reduction | 6-chloro-2-nitrotoluene | Sodium polysulfide, Ammonium salt | High yield, Low cost, High safety patsnap.com |

| Catalytic Hydrogenation | 6-chloro-2-nitrotoluene | Raney Nickel, Iron powder, HCl | Direct reduction, Established method guidechem.com |

Applications in Advanced Chemical Synthesis and Materials Development

Role as a Versatile Synthetic Building Block in Organic Synthesis

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a variety of nucleophiles. This inherent reactivity positions 3-Chloro-2-methylphenyl isocyanate as a versatile synthetic building block. Its primary application in organic synthesis is the formation of urea (B33335), carbamate (B1207046), and thiocarbamate linkages, which are integral to numerous functional molecules. beilstein-journals.org

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for generating unsymmetrically substituted ureas. researchgate.net Similarly, its reaction with alcohols yields carbamates, and with thiols, it produces thiocarbamates. These reactions are often high-yielding and proceed under mild conditions, making them attractive for complex molecule synthesis. The Staudinger–aza-Wittig reaction represents a modern approach for the in situ generation of isocyanates from azides, which can then be trapped by amines to form ureas, showcasing the centrality of the isocyanate intermediate in synthetic strategies. beilstein-journals.org The versatility of the isocyanate group is compatible with many other functional groups, enabling its incorporation into multi-step synthetic pathways for creating elaborate molecular architectures. beilstein-journals.org

Synthesis of Functionalized Urea Derivatives for Targeted Applications

The synthesis of N,N'-disubstituted urea derivatives is a major application of this compound. beilstein-journals.org By reacting it with a diverse range of primary and secondary amines, a library of functionalized urea compounds can be developed for specific, high-value applications in pharmaceutical and agrochemical research. beilstein-journals.orgmdpi.com

Diaryl urea derivatives are a prominent class of compounds in medicinal chemistry, with several approved drugs and clinical candidates featuring this scaffold. asianpubs.orgnih.gov These molecules are known to act as potent inhibitors of various protein kinases, which are crucial targets in oncology. asianpubs.org For example, the anticancer drug Sorafenib, a diaryl urea, inhibits multiple kinases involved in tumor progression and angiogenesis. asianpubs.orgnih.gov

Table 1: Examples of Substituted Phenyl Isocyanates in Pharmaceutical Research

| Isocyanate Precursor | Target Compound Class | Therapeutic Area |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Diaryl Ureas (e.g., Sorafenib) | Anticancer (Kinase Inhibitor) asianpubs.orgnih.gov |

| Phenyl isocyanate | Diaryl Ureas with Quinoxalindione Moiety | Anticancer nih.gov |

| 3-(Trifluoromethyl)phenyl isocyanate | Diaryl Ureas with Quinoxalindione Moiety | Anticancer nih.gov |

The urea functional group is also a key feature in many herbicides and other agrochemicals. beilstein-journals.org The synthesis of these compounds can be achieved through the reaction of isocyanates with amines. For instance, the herbicide linuron (B1675549) is a classic example of a substituted diaryl urea. tandfonline.com The precursor to this compound, 3-chloro-2-methylaniline (B42847), is identified as a crucial intermediate in the synthesis of quinolinecarboxylic acid herbicides, which are used to control various weeds in rice fields. google.com This lineage highlights the role of the 3-chloro-2-methylphenyl moiety in agrochemical development. By reacting this compound with different amines, novel herbicidal candidates can be synthesized and screened for activity. mdpi.com

Incorporation into Polymeric Architectures

Isocyanates are fundamental monomers in the production of a wide range of polymers, most notably polyurethanes. The ability of this compound to participate in polymerization reactions allows for its use in creating advanced materials with tailored properties. beilstein-journals.org

Polyurethanes are synthesized through the polyaddition reaction between di- or polyisocyanates and polyols (compounds with multiple hydroxyl groups). mdpi.com While this compound is a monoisocyanate, it can be used to control chain length or to functionalize the surface or end-groups of a polyurethane polymer.

More significantly, the principles of its reactivity are central to polyurethane chemistry. The reaction of the isocyanate group with a urethane (B1682113) linkage at elevated temperatures can form an allophanate (B1242929) crosslink. researchgate.net This secondary reaction is crucial for creating branched or cross-linked polyurethane networks, which enhances the thermal and mechanical properties of the final material. The specific substitution on the phenyl ring of this compound would influence the reactivity and the stability of the resulting allophanate linkages, thereby providing a method to tailor the properties of the polyurethane material.

Aromatic isocyanates can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings. This reaction converts monofunctional isocyanates into trifunctional polyisocyanate cross-linking agents. By subjecting this compound to trimerization conditions, a novel polyisocyanate with a defined structure can be synthesized. researchgate.net

This resulting polyisocyanate can be used as a cross-linker for polyols or other resins to create highly durable coatings, foams, and elastomers. The presence of the chloro- and methyl-substituted phenyl groups at the periphery of the isocyanurate core would impart specific characteristics to the final polymer network, such as increased fire retardancy (from the chlorine), hydrophobicity, and thermal stability. This approach allows for the development of novel polymeric materials with properties that are precisely controlled by the structure of the initial isocyanate monomer. sigmaaldrich.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sorafenib |

| Linuron |

| 3-chloro-2-methylaniline |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate |

| Phenyl isocyanate |

| 3-(Trifluoromethyl)phenyl isocyanate |

Development of Chiral Stationary Phases Utilizing Isocyanate Derivatives

Chiral stationary phases (CSPs) are fundamental to the separation of enantiomers in high-performance liquid chromatography (HPLC). nih.govmerckmillipore.com The development of effective CSPs often relies on bonding a chiral selector—a molecule capable of distinguishing between enantiomers—onto a solid support, typically silica. Isocyanate derivatives are frequently employed as highly efficient linkers in this process. nih.gov

The general mechanism involves the reaction of the isocyanate group with nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, which are abundant on the surface of chiral selectors like polysaccharides (e.g., cellulose, amylose) or proteins. nih.govwikipedia.org The reaction between an isocyanate and a hydroxyl group forms a stable carbamate (urethane) linkage, covalently bonding the chiral selector to the support material. wikipedia.org This immobilization prevents the chiral selector from leaching from the column, ensuring the CSP's durability and longevity. hplc.eu

While the use of aryl isocyanates for this purpose is a well-established strategy in chromatography, specific research detailing the application of this compound in the synthesis of commercial or widely-used CSPs is not extensively documented in publicly available literature. However, its isomer, 3-chloro-4-methylphenyl isocyanate, has been noted in the development of derivatives for CSPs, highlighting the general utility of this class of compounds in chiral separation technologies. sigmaaldrich.comfishersci.ca The principles of isocyanate reactivity suggest that this compound is a viable candidate for similar applications, even if specific examples are not widespread. wikipedia.org

Contributions to Dye and Pigment Synthesis Research

In the field of color chemistry, the synthesis of organic dyes and pigments involves creating large, conjugated molecular systems known as chromophores. The properties of these colorants can be fine-tuned by the addition of various functional groups, or auxochromes.

The isocyanate functional group can be a key component in these syntheses. It readily reacts with amines to form urea linkages and with alcohols to form carbamate linkages. wikipedia.orgwikipedia.org These reactions can be used to build larger molecular structures or to attach the chromophore to a substrate. For instance, the resulting urea or carbamate groups can act as auxochromes, modifying the color and fastness properties of the dye.

Aromatic isocyanates are typically synthesized from their corresponding anilines via phosgenation. wikipedia.org Aromatic amines, including chlorinated and methylated anilines, are foundational precursors in the synthesis of a wide array of dyes and pigments. The precursor to the title compound, 3-chloro-2-methylaniline, is noted for its use in the synthesis of dyes. molaid.com Although this connection exists, direct and specific examples of this compound being used as a primary intermediate in the production of named commercial dyes or pigments are not prominently featured in scientific literature. Its role is more generally understood through the fundamental reactivity of the isocyanate group, which provides a versatile tool for synthetic chemists in the field of colorant technology. wikipedia.orgrsc.org

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within the 3-Chloro-2-methylphenyl isocyanate molecule. A comprehensive study of its vibrational properties was conducted by Doddamani et al., who measured both the infrared (IR) and Raman spectra and performed theoretical calculations to assign the observed vibrational modes. nih.gov

The Raman spectra were recorded in the range of 3500–50 cm⁻¹, and the infrared spectra were measured from 4000–200 cm⁻¹. nih.gov The researchers utilized ab initio (RHF/6-311G) and Density Functional Theory (DFT) methods (B3LYP/6-311G) to compute the molecule's optimized geometry, vibrational frequencies, IR intensities, and Raman activities. nih.gov These theoretical calculations were essential for providing a complete and reliable assignment of the experimental spectra. The study confirmed the presence of characteristic vibrations for the isocyanate (-NCO), chloro (-Cl), and methyl (-CH₃) groups, as well as the vibrations of the benzene (B151609) ring. nih.gov

A key finding from the force-field calculations is that many of the normal modes of vibration are coupled, a common characteristic for large molecules with low symmetry, such as this compound. nih.gov The most characteristic band in the IR spectrum of any isocyanate is the strong, sharp absorption due to the asymmetric stretching of the N=C=O group, typically appearing in the 2280–2240 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | ~2270 |

| Aromatic C-H | Stretching | >3000 |

| Methyl (-CH₃) | Asymmetric/Symmetric Stretch | ~2960 / ~2870 |

| Aromatic C=C | Ring Stretching | ~1600-1450 |

Note: The values are typical ranges; precise, experimentally determined values are detailed in the cited literature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise connectivity of atoms in a molecule by probing the chemical environments of nuclei such as ¹H and ¹³C.

While specific, peer-reviewed ¹H and ¹³C NMR spectral data for pure this compound were not identified in the surveyed literature, the expected chemical shifts can be predicted based on the molecular structure and general principles of NMR spectroscopy. The aromatic protons would appear in the downfield region, with their specific shifts and coupling patterns determined by the substitution pattern. The methyl group protons would resonate in the upfield region. In the ¹³C NMR spectrum, the isocyanate carbon is characteristically found downfield, while the aromatic carbons appear in the mid-range, and the methyl carbon gives a signal in the upfield region.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 |

| ¹H | Methyl (-CH₃) | 2.0 - 2.5 |

| ¹³C | Isocyanate (-NCO) | 120 - 140 |

| ¹³C | Aromatic (Ar-C) | 110 - 150 |

Note: These are predicted ranges. Experimental values depend on the solvent and specific electronic effects.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₆ClNO.

Based on this formula, the key molecular mass information is as follows:

Molecular Weight : 167.59 g/mol cymitquimica.com

Exact Mass : 167.0137915 Da kisti.re.kr

While a detailed experimental mass spectrum with fragmentation analysis for this compound was not available in the reviewed literature, the molecular ion peak would be expected at an m/z corresponding to the exact mass. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with an (M+2) peak approximately one-third the intensity of the main (M) peak.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. However, a search of the published scientific literature indicates that the single-crystal X-ray structure of this compound has not been determined or reported. Therefore, no experimental data on its solid-state conformation is currently available.

Advanced Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy)

Advanced techniques like X-ray Photoelectron Spectroscopy (XPS) are employed to analyze the elemental composition and chemical states of atoms on a material's surface. Such techniques are typically applied to solid materials, thin films, or modified surfaces where isocyanates might be used as coupling agents or in polymer formation. A review of the scientific literature found no studies applying XPS or other advanced surface characterization techniques directly to the analysis of the compound this compound itself.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-2-methylphenyl isocyanate |

| 5-chloro-2-methylphenyl isocyanate |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a principal method for studying the electronic structure and properties of isocyanate compounds due to its favorable balance of computational cost and accuracy. Research on 3-Chloro-2-methylphenyl isocyanate and related molecules has utilized DFT to predict a range of molecular characteristics. researchgate.netnih.gov

Computational studies have performed geometry optimization to determine the most stable three-dimensional structure of this compound. These calculations have identified two primary conformers, a cis and a trans form, which are defined by the relative positions of the isocyanate (–NCO) and methyl (–CH₃) groups. nih.gov

The trans conformer is found to be the more stable of the two, although the energy difference is minimal, with the cis form lying less than a kilocalorie per mole higher in energy. nih.gov This small energy difference suggests that both conformers are likely present at room temperature. Furthermore, investigations into the internal rotation of the isocyanate group show that it maintains a tilted orientation of approximately 140-145 degrees relative to the para-position of the phenyl ring, an orientation similar to that observed in the parent phenyl isocyanate molecule. nih.gov

Table 1: Conformational Energy of this compound An interactive table presenting the relative energies of the cis and trans conformers.

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Trans | 0.0 | More Stable |

DFT calculations are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. For this compound, DFT methods, particularly B3LYP with the 6-311G* basis set, have been employed to calculate vibrational frequencies for both infrared (IR) and Raman spectra. researchgate.netnih.gov

These calculations also yield infrared intensities and Raman activities, which are crucial for interpreting the experimental spectra. A complete vibrational assignment has been proposed based on these theoretical predictions, correlating calculated frequencies with observed spectral bands. nih.gov The use of Potential Energy Distributions (PEDs) derived from these calculations helps to characterize the nature of the normal vibrational modes, revealing that many modes are coupled due to the molecule's low symmetry. nih.gov

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound An interactive table comparing theoretical and experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311G*) | Experimental Frequency (IR/Raman) |

|---|---|---|

| N=C=O asymmetric stretch | 2275 | 2270 |

| C-H stretch (aromatic) | 3070-3100 | 3065-3090 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the complex mechanisms of chemical reactions involving isocyanates. While specific mechanistic studies for this compound are not detailed in the available literature, the methodologies applied to similar systems, such as the formation of phenyl isocyanate, illustrate the approach. chemrxiv.org These studies often map out the potential energy surface of a reaction, identifying key intermediates and the energetic hurdles that must be overcome. chemrxiv.orgresearchgate.net

A critical aspect of mechanistic modeling is the identification of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier. researchgate.net For reactions like the conversion of nitrile oxides to isocyanates, computational methods can model the entire pathway, including the formation of intermediates and the corresponding transition states (e.g., TS1, TS2). chemrxiv.org

Calculating these barriers provides a quantitative estimate of the reaction rate. chemrxiv.org Advanced methods are employed to ensure the accuracy of these calculations, and the results help to determine the most likely reaction pathway among several possibilities.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these environmental factors through the use of solvation models. chemrxiv.orgnih.gov Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are frequently used to simulate the presence of a solvent like benzene (B151609) or ethanol. chemrxiv.orgnih.gov

Environmental Fate and Transformation Research

Photochemical Degradation Pathways

The interaction of sunlight with 3-Chloro-2-methylphenyl isocyanate can lead to its transformation through various photochemical processes. These pathways are crucial in determining the persistence of the compound in the atmospheric and upper aqueous environments.

Direct Photolysis Mechanisms

Photodegradation under Environmental Conditions

In the environment, photodegradation is often a more complex process involving indirect mechanisms. These can be initiated by photosensitizing agents present in natural waters, such as humic acids, which absorb sunlight and transfer the energy to the target compound, or by reaction with photochemically generated reactive species like hydroxyl radicals (•OH).

While specific experimental data for this compound is limited, research on other aromatic compounds indicates that reaction with hydroxyl radicals is a significant degradation pathway in the atmosphere and in sunlit surface waters. The rate of this reaction would be influenced by the concentration of hydroxyl radicals and the specific reactivity of the isocyanate. The chlorine and methyl substituents on the phenyl ring will influence the position of radical attack and the subsequent reaction pathways.

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

The isocyanate functional group is known to be reactive towards nucleophiles, including water. The hydrolysis of this compound is a key process that determines its fate in aquatic environments and moist soils.

The reaction of isocyanates with water typically proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to form the corresponding amine and carbon dioxide. In the case of this compound, this would lead to the formation of 3-chloro-2-methylaniline (B42847).

While a specific hydrolysis rate constant for this compound is not available, studies on similar compounds like phenyl isocyanate indicate that hydrolysis can be a significant degradation pathway in aqueous environments. The pH of the water can also play a crucial role, with hydrolysis rates often being faster under neutral or alkaline conditions.

Biodegradation Studies in Environmental Compartments

The ultimate fate of many organic pollutants in the environment is determined by their susceptibility to microbial degradation. Biodegradation of this compound would likely proceed following its initial hydrolysis to 3-chloro-2-methylaniline.

Research on the biodegradation of chlorinated anilines has shown that they can be utilized by various microorganisms as a source of carbon and nitrogen. nih.govoup.com The degradation pathways often involve initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechols. oup.com These catechols can then undergo ring cleavage, eventually leading to mineralization.

The presence of the chlorine atom can make the compound more resistant to biodegradation compared to its non-chlorinated analog. nih.gov However, numerous bacterial strains capable of degrading chloroanilines have been isolated from contaminated soils and waters. nih.govoup.com The rate and extent of biodegradation will depend on various environmental factors, including the microbial community present, nutrient availability, temperature, and pH.

Environmental Distribution and Partitioning Behavior Modeling

The environmental distribution of this compound between different environmental compartments such as air, water, soil, and sediment is governed by its physicochemical properties, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

Modeling studies, such as those using Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the partitioning behavior of chemicals in the absence of experimental data. For a compound like this compound, its relatively low water solubility and moderate molecular weight would suggest a tendency to partition from the aqueous phase to organic matter in soil and sediment.

Advanced Research in Biological Interactions and Toxicological Mechanisms

Mechanistic Studies of Isocyanate Interactions with Bionucleophiles (e.g., DNA, proteins)

The primary molecular initiating event for the toxicity of isocyanates is their reaction with nucleophiles in the body. nih.gov Due to their electrophilic nature, isocyanates readily form covalent bonds, known as adducts, with bionucleophiles like proteins and DNA. acs.org

Studies on related aryl isocyanates, such as 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, have demonstrated the formation of these adducts. acs.orgnih.gov The isocyanate group can react with various functional groups found in amino acid residues of proteins, including the N-terminal valine of hemoglobin and lysine, cysteine, and tyrosine residues. nih.gov The formation of protein adducts is considered a key step in the development of sensitization reactions, and these adducts can also serve as biomarkers for monitoring exposure. nih.gov

Similarly, isocyanates can react with DNA bases to form DNA adducts. Research has confirmed the formation of adducts with 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine (B1670253) in in-vitro reactions. acs.org The formation of such adducts represents a potential genotoxic hazard, as it can lead to genetic alterations. nih.gov

Table 1: Examples of Bionucleophile Adducts Formed by Aryl Isocyanates This table summarizes adducts formed in studies with related aryl isocyanates, which are expected to be similar for 3-Chloro-2-methylphenyl isocyanate.

| Reactant Isocyanate | Bionucleophile | Resulting Adduct Type | Reference |

| 4-methylphenyl isocyanate | L-valine (amino acid) | N-(4-methylphenyl)carbamoyl-L-valine | nih.gov |

| 4-methylphenyl isocyanate | L-aspartic acid (amino acid) | N-(4-methylphenyl)carbamoyl-L-aspartic acid | nih.gov |

| 4-chlorophenyl isocyanate | 2'-deoxyguanosine (DNA base) | Carbamoylated guanosine (B1672433) adduct | acs.org |

| 4-chlorophenyl isocyanate | 2'-deoxyadenosine (DNA base) | Carbamoylated adenosine (B11128) adduct | acs.org |

Research on Molecular Mechanisms of Respiratory Sensitization Induced by Isocyanates

Isocyanates are a leading cause of occupational asthma, a condition triggered by respiratory sensitization. nih.govnih.gov Once an individual is sensitized, even minuscule exposures can provoke severe asthmatic attacks. ca.gov The mechanism is complex and is understood to follow an Adverse Outcome Pathway (AOP).

The key events in this pathway are:

Covalent Binding to Proteins : The process begins with the isocyanate binding to proteins in the respiratory tract, as described in the previous section. nih.gov

Activation of Stress Pathways : These newly formed protein adducts act as antigens, triggering danger signals within epithelial cells. This includes the production of reactive oxygen species (ROS) and the release of pro-inflammatory mediators. nih.govnih.gov

Dendritic Cell Maturation : The danger signals lead to the activation and maturation of dendritic cells (DCs), which are specialized antigen-presenting cells. nih.gov

T-Cell Activation and Proliferation : The mature DCs migrate to lymph nodes where they present the antigen to T-lymphocytes, leading to the activation and proliferation of T-cells, marking the establishment of sensitization. nih.gov

Subsequent inhalation exposure in a sensitized individual leads to a rapid and robust inflammatory response, causing the clinical symptoms of asthma. ca.gov Research using in-vitro models has shown that isocyanate exposure leads to an upregulation of the Intercellular Adhesion Molecule-1 (ICAM-1), which facilitates the adhesion of inflammatory cells at the site of exposure. nih.gov

Investigation of Cellular and Molecular Responses to Aryl Isocyanate Exposure

Exposure to aryl isocyanates at the cellular level triggers a range of responses linked to toxicity and cell death. Studies using cultured mammalian cells exposed to isocyanates have revealed significant impacts on fundamental cellular processes. nih.govresearchgate.net

Key cellular and molecular responses include:

Oxidative Stress : Isocyanates induce the production of ROS, leading to a state of oxidative stress. nih.gov This can damage cellular components, including lipids, proteins, and DNA.

DNA Damage Response : The formation of DNA adducts and damage from oxidative stress can activate the DNA damage response pathway. nih.gov This can involve the phosphorylation of proteins like ATM and H2AX.

Cell Cycle Arrest : In response to cellular stress and DNA damage, cells may arrest their cycle, typically at the G1 or G2/M phase, to prevent the replication of damaged DNA. nih.govresearchgate.net

Apoptosis : If cellular damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis. Studies have shown that isocyanate exposure can promote apoptosis, characterized by the appearance of a sub-G1 peak in cell cycle analysis. nih.govresearchgate.net

Table 2: Summary of Cellular Responses to Isocyanate Exposure

| Cellular Response | Key Molecular Events/Markers | Consequence | Reference |

| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | Cellular damage, inflammation | nih.gov |

| DNA Damage | Phosphorylation of ATM and H2AX proteins | Activation of repair pathways, potential for genetic alterations | nih.gov |

| Cell Cycle Arrest | Arrest at G1 or G2/M checkpoints | Halts proliferation of damaged cells | nih.govresearchgate.net |

| Apoptosis | Activation of apoptotic pathways (e.g., sub-G1 peak) | Elimination of severely damaged cells | nih.gov |

Structure-Activity Relationship Studies for Biological Effects

Structure-activity relationship (SAR) studies aim to correlate a chemical's structure with its biological activity. For aryl isocyanates, the nature and position of substituents on the aromatic ring can significantly influence their reactivity and toxicological profile.

While specific SAR studies for this compound are not widely published, general principles from related compounds can be inferred. The presence and location of the chloro- and methyl- groups on the phenyl ring affect the electrophilicity of the isocyanate group, thereby influencing its reactivity towards bionucleophiles.

Computational (QSAR) models are being developed for broader classes of chemicals to predict immunotoxicity. nih.gov These models often consider how a chemical might interact with pathways like the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in immune responses. nih.gov The goal of such research is to create predictive models that can estimate the potential for adverse effects, like sensitization, based on chemical structure, thus reducing the need for extensive animal testing. nih.gov The differential toxicity observed between various isocyanates, such as HDI monomer versus its trimer, highlights the critical role that molecular structure plays in biological interactions and outcomes. lifelinecelltech.com

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-2-methylphenyl isocyanate in a laboratory setting?

The synthesis typically involves reacting 3-chloro-2-methylaniline with phosgene or safer alternatives like triphosgene under anhydrous conditions. A common protocol includes:

- Dissolving the amine in a non-polar solvent (e.g., dichloromethane or toluene).

- Adding triphosgene at 0–5°C to minimize side reactions.

- Maintaining strict temperature control and inert gas purging to prevent hydrolysis.

- Purification via vacuum distillation or column chromatography to isolate the isocyanate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- FT-IR : Detection of the isocyanate (-NCO) stretching vibration at ~2270 cm⁻¹.

- NMR (¹H and ¹³C) : Confirm substitution patterns (e.g., methyl and chloro groups) and aromatic protons.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 167.59 (C₈H₆ClNO) and fragmentation patterns.

- Elemental Analysis : Validate purity (>98%) .

Q. What safety precautions are essential when handling this compound?

- PPE : Nitrile gloves, chemical-resistant goggles, and respirators with organic vapor cartridges.

- Engineering Controls : Use fume hoods with ≥100 fpm airflow.

- Storage : In airtight containers under nitrogen, away from moisture and amines.

- Emergency Protocols : Neutralize spills with dry sand or specialized isocyanate deactivators .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data of this compound under varying conditions?

- Systematic Variation : Test reactivity with nucleophiles (e.g., alcohols, amines) in polar vs. non-polar solvents.

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify intermediate species.

- Computational Modeling : Use DFT calculations to predict regioselectivity in electrophilic aromatic substitution .

Q. What advanced analytical methods are suitable for detecting trace isocyanate derivatives in biological samples?

- Derivatization : React with n-dibutylamine (n-DBA) followed by GC-MS analysis of unreacted n-DBA.

- LC-MS/MS : Direct quantification of isocyanate adducts (e.g., with albumin) using collision-induced dissociation.

- Immunoassays : ELISA for detecting isocyanate-specific IgE/IgG antibodies in serum .

Q. How does the electronic structure of this compound influence its regioselectivity in nucleophilic additions?

- Hammett Analysis : Correlate substituent effects (Cl and CH₃) with reaction rates using σ/σ⁺ parameters.

- Electron Density Mapping : X-ray crystallography or NBO analysis to identify electrophilic hotspots (e.g., para to -NCO).

- Steric Effects : Compare reactivity with bulkier vs. smaller nucleophiles to assess steric hindrance from the methyl group .

Q. What in vitro models assess the immunotoxicity of isocyanate compounds like this compound?

- Cellular Assays : Expose human bronchial epithelial cells (BEAS-2B) and measure cytokine release (IL-6, IL-8) via ELISA.

- IgE/IgG Profiling : Use ImmunoCAP or fluorescence enzyme immunoassays to detect isocyanate-specific antibodies.

- Molecular Docking : Study interactions with Toll-like receptors (TLR4) or MHC-II proteins to predict sensitization potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.